molecular formula C10H20N4S B13321934 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine

5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine

Cat. No.: B13321934
M. Wt: 228.36 g/mol
InChI Key: FKKQDRISFZLVNQ-UHFFFAOYSA-N
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Description

5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine (CAS 900640-99-5) is a high-purity organic compound supplied for research and development purposes. This molecule features a 1,2,4-triazole heterocycle substituted with an ethyl group and a methylsulfanyl group, linked by a pentyl chain to a primary amine function. With a molecular formula of C10H20N4S and a molecular weight of 228.36 g/mol , this specific structure makes it a valuable intermediate in medicinal chemistry and drug discovery. The compound is offered by multiple suppliers with typical purities of 95% or higher . Its hydroiodide salt (CAS 1171624-87-5) is also available for researchers requiring alternative salt forms . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H20N4S

Molecular Weight

228.36 g/mol

IUPAC Name

5-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pentan-1-amine

InChI

InChI=1S/C10H20N4S/c1-3-14-9(7-5-4-6-8-11)12-13-10(14)15-2/h3-8,11H2,1-2H3

InChI Key

FKKQDRISFZLVNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SC)CCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate to form the triazole ring, followed by alkylation with 1-bromopentane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amine position .

Scientific Research Applications

5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Key Triazole Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Features/Applications Reference
5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine 4-Ethyl, 5-SCH₃, 3-pentan-1-amine 254.38 g/mol Research reagent; potential bioactivity
4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione 4-Ethyl, 5-(methyltriazolyl-sulfanyl) 316.45 g/mol Conformational polymorphism; structural studies
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-pyridinyl, 3-thioacetamide 425.56 g/mol Insect olfactory receptor agonist; sensory studies
3-Phenyl-1H-1,2,4-triazol-5-amine 3-Phenyl, 5-amine 160.17 g/mol Hydrogen-bonding motifs; crystallographic models

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility : The methylsulfanyl group in the target compound enhances lipophilicity compared to the polar pyridinyl group in VUAA1 . This difference may influence membrane permeability in biological systems.
  • This feature is absent in VUAA1, which relies on a thioacetamide linker.

Conformational Polymorphism

While polymorphism data for the target compound is unavailable, its structural similarity suggests analogous behavior.

Biological Activity

5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C11H16N4S
  • Molecular Weight : 236.34 g/mol
  • CAS Number : 478077-60-0

The biological activity of triazole compounds, including 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine, is often associated with their ability to inhibit enzymes involved in the biosynthesis of sterols. This inhibition can lead to various pharmacological effects:

  • Antifungal Activity : Triazoles are primarily known for their antifungal properties, acting by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This disruption leads to increased membrane permeability and ultimately cell death.
  • Antiproliferative Effects : Some studies suggest that triazole derivatives can exhibit antiproliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression.
  • Modulation of Cytochrome P450 Enzymes : Triazoles can also modulate the activity of cytochrome P450 enzymes involved in drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs.

Biological Activity Data

Activity TypeObserved EffectsReference
AntifungalInhibition of fungal growth in vitro
AntiproliferativeInduction of apoptosis in cancer cell lines
CYP450 ModulationAlteration in enzyme activity affecting drug metabolism

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of various triazole compounds against Candida albicans. The results indicated that compounds similar to 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine exhibited significant inhibition at low concentrations.
  • Cancer Cell Studies : In vitro studies on human breast cancer cell lines showed that treatment with triazole derivatives led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings suggest potential therapeutic applications in oncology.
  • Toxicological Assessments : Research on the toxicological profiles of triazole compounds indicated that while they possess therapeutic benefits, there are also concerns regarding their hepatotoxicity and effects on endocrine function when administered at high doses over extended periods.

Q & A

Q. Q: What are the standard synthetic routes for 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine, and how can reaction conditions be optimized?

A: The compound is typically synthesized via multi-step reactions involving alkylation and amination. For example:

  • Step 1: React a triazole precursor (e.g., 5-substituted-4H-1,2,4-triazole) with a methylsulfanyl donor under alkaline conditions to introduce the thioether group .
  • Step 2: Perform alkylation of the pentan-1-amine chain using a halide or tosylate derivative under reflux in ethanol or acetonitrile .
    Optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C for reflux), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity.

Advanced Structural Analysis

Q. Q: Which advanced spectroscopic and crystallographic methods are critical for resolving structural ambiguities in this compound?

A:

Method Purpose Example Data Reference
X-ray crystallography Confirms triazole ring geometry and substituent positionsBond angles: N1-C2-N3 ≈ 108°; dihedral angles <5° for planarity
2D NMR (HSQC, HMBC) Assigns proton-carbon correlations, especially for methylsulfanyl and pentan-1-amine groupsδH 2.45 (s, SCH3); δC 165 ppm (C=S)
DFT calculations Validates experimental data against computational models (e.g., bond lengths within 0.02 Å of X-ray data)

Biological Activity Assessment

Q. Q: How should researchers design assays to evaluate this compound’s enzyme inhibition potential?

A:

  • Target Selection: Prioritize enzymes with known sensitivity to triazole derivatives (e.g., cytochrome P450, kinases) .
  • Assay Protocol:
    • Use fluorescence-based or colorimetric assays (e.g., NADPH depletion for oxidoreductases).
    • Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and measure IC50 values via dose-response curves .
  • Data Validation: Cross-validate with SPR (surface plasmon resonance) to confirm binding kinetics (KA, KD) .

Data Contradiction Analysis

Q. Q: How can discrepancies between computational predictions and experimental bioactivity data be resolved?

A:

  • Step 1: Re-examine computational parameters (e.g., solvent model in DFT, protonation states in docking simulations) .
  • Step 2: Validate experimental conditions (e.g., purity via HPLC >98%, buffer pH effects on compound stability) .
  • Step 3: Perform meta-analysis of structural analogs (e.g., 3-benzylsulfanyl-1,2,4-triazoles) to identify trends in substituent-activity relationships .

Advanced Reaction Design

Q. Q: What methodologies integrate computational chemistry to improve synthetic efficiency for this compound?

A:

  • Reaction Path Screening: Use quantum chemical calculations (e.g., Gaussian) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine Learning: Train models on existing triazole synthesis data to predict optimal solvents/catalysts (e.g., ethanol vs. DMF for yield >85%) .
  • Flow Chemistry: Implement continuous-flow reactors to enhance reproducibility and scalability of exothermic steps (e.g., alkylation) .

Stability and Degradation Profiling

Q. Q: What protocols ensure reliable assessment of thermal and hydrolytic stability?

A:

  • Thermogravimetric Analysis (TGA): Heat at 10°C/min under N2; decomposition onset >200°C indicates robust thermal stability .
  • Hydrolytic Stress Testing: Incubate in PBS (pH 7.4 and 2.0) at 37°C for 48h; monitor degradation via UPLC-MS. Methylsulfanyl groups may hydrolyze to sulfoxides under acidic conditions .

Toxicity and Safety Profiling

Q. Q: Which preclinical models are suitable for initial toxicity screening?

A:

  • In Vitro: HepG2 cells for hepatotoxicity (EC50 >100 μM desirable); Ames test for mutagenicity .
  • In Vivo: Zebrafish embryo model (LC50 >1 mM) to assess acute toxicity .
  • Waste Management: Neutralize reaction byproducts (e.g., excess alkylating agents) with NaHCO3 before disposal .

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